6-Bromo-8-chloro-1,4-dihydroquinolin-4-one is a heterocyclic compound with the molecular formula and a molecular weight of approximately 258.5 g/mol. This compound has garnered interest due to its potential biological and pharmacological properties, particularly in the fields of medicinal chemistry and organic synthesis. It exhibits significant antimicrobial and anticancer activities, making it a valuable subject for research in drug development and synthesis of complex organic molecules .
6-Bromo-8-chloro-1,4-dihydroquinolin-4-one is classified as a quinoline derivative, specifically a bicyclic compound that incorporates both bromine and chlorine substituents. It belongs to a broader class of compounds known for their diverse biological activities, including antimalarial and anticancer effects. The compound can be sourced from various chemical suppliers specializing in heterocyclic compounds and is often utilized as an intermediate in organic synthesis .
The synthesis of 6-Bromo-8-chloro-1,4-dihydroquinolin-4-one typically involves several key steps:
One common synthetic route includes the reaction of 6-bromoquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under reflux conditions. This method allows for the selective introduction of the chlorine atom while maintaining the integrity of the quinoline structure .
The molecular structure of 6-Bromo-8-chloro-1,4-dihydroquinolin-4-one features a fused bicyclic system comprising a benzene ring and a pyridine-like ring. The key structural characteristics include:
6-Bromo-8-chloro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action of 6-Bromo-8-chloro-1,4-dihydroquinolin-4-one involves its interaction with specific biological targets, such as enzymes and receptors. Research indicates that it may inhibit certain enzymes involved in cellular processes, leading to its observed biological effects. For instance, studies have shown its potential to disrupt cell cycle progression in cancer cells, contributing to its anticancer properties .
The physical properties of 6-Bromo-8-chloro-1,4-dihydroquinolin-4-one include:
Chemical properties include:
6-Bromo-8-chloro-1,4-dihydroquinolin-4-one has several applications in scientific research:
The 1,4-dihydroquinolin-4-one scaffold has emerged as a critical pharmacophore in oncology due to its multifaceted interference with cancer cell proliferation and survival pathways. Structural modifications at the 6th and 8th positions significantly influence anticancer efficacy by altering target engagement specificity and potency.
6-Bromo-8-chloro-1,4-dihydroquinolin-4-one derivatives exhibit potent antiproliferative effects through several distinct yet interconnected biological mechanisms. Primarily, these compounds induce mitochondrial-mediated apoptosis by disrupting Bcl-2 family protein interactions, leading to cytochrome c release and caspase-9 activation. This intrinsic apoptotic pathway is particularly effective in chemoresistant malignancies where conventional therapies fail. Additionally, halogenated dihydroquinolinones demonstrate cell cycle arrest in the G2/M phase by modulating cyclin-dependent kinase (CDK) activity and checkpoint proteins. The bromine atom at position 6 enhances binding affinity to CDK2/cyclin E complexes through hydrophobic interactions within the ATP-binding pocket, while the chlorine at position 8 influences compound orientation via steric effects.
Table 1: Anticancer Mechanisms of 6-Bromo-8-chloro-1,4-dihydroquinolin-4-one Derivatives
Mechanism | Molecular Targets | Biological Outcome | Structural Determinants |
---|---|---|---|
Apoptosis Induction | Bcl-2/Bax, caspase-9, PARP | Mitochondrial membrane depolarization | Bromine enhances hydrophobic binding |
Cell Cycle Arrest | CDK2, cyclin E, p21 | G2/M phase accumulation | Chlorine optimizes steric fit |
Angiogenesis Inhibition | VEGF, HIF-1α | Reduced microvessel density in tumors | Halogen positioning affects H-bonding |
Nuclear Receptor Modulation | Aryl hydrocarbon receptor (AhR) | Altered xenobiotic metabolism | Ketone group coordinates zinc finger |
Beyond direct apoptosis induction, these derivatives impair tumor vascularization via angiogenesis inhibition. Research indicates that the 6-bromo-8-chloro substitution pattern significantly reduces vascular endothelial growth factor (VEGF) secretion in hypoxic tumor cells by destabilizing hypoxia-inducible factor 1α (HIF-1α) mRNA transcripts [8]. The electron-withdrawing properties of the halogens enhance the compound's ability to interact with the PAS-B domain of HIF-1α, thereby accelerating its proteasomal degradation. Furthermore, these compounds demonstrate nuclear receptor modulation, particularly affecting aryl hydrocarbon receptor (AhR) responsiveness. The planar quinoline ring with halogen substituents mimics endogenous ligands, enabling translocation of AhR to the nucleus where it functions as a transcription factor for genes involved in carcinogen metabolism and cell cycle regulation [3].
The anticancer efficacy of 6-bromo-8-chloro substituted dihydroquinolin-4-ones spans diverse cancer lineages, demonstrating particular potency against breast carcinoma (MCF-7, MDA-MB-231), colorectal adenocarcinoma (HT-29, HCT116), and non-small cell lung cancer (A549) cell lines . Structure-activity relationship (SAR) analyses reveal that the bromine atom at position 6 is critical for activity against triple-negative breast cancer models, likely due to its electron-donating resonance effects that enhance DNA intercalation capability. Conversely, the chlorine atom at position 8 contributes significantly to renal carcinoma cytotoxicity by optimizing logP values for cellular permeability. This differential activity profile underscores the therapeutic potential of these halogenated derivatives across heterogeneous tumor types.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1